1,2-Dehydro-N-acetyldopamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83104-76-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-6,13-14H,1H3,(H,11,12)/b5-4+ |
InChI Key |
LTVSVRGGYNFOEB-SNAWJCMRSA-N |
SMILES |
CC(=O)NC=CC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CC(=O)N/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)NC=CC1=CC(=C(C=C1)O)O |
Synonyms |
1,2-dehydro-N-acetyldopamine |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Synthesis of 1,2 Dehydro N Acetyldopamine
Precursor Compounds and Metabolic Origins
The formation of 1,2-dehydro-N-acetyldopamine begins with the availability of specific precursor molecules derived from catecholamine metabolism. This metabolic context is essential for understanding the compound's biological significance.
N-Acetyldopamine as a Direct Precursor
The primary and direct precursor for the synthesis of this compound is N-acetyldopamine (NADA). nih.govscispace.com NADA is a catecholamine derivative that plays a significant role in the hardening of the exoskeleton in insects. mdpi.comnih.gov The enzymatic machinery acts upon NADA to introduce a double bond in its side chain, leading to the formation of this compound. mdpi.comcore.ac.uk This conversion is a key step in the biosynthesis and is facilitated by a specific set of enzymes. nih.govcore.ac.uk
Role of Catecholamine Metabolism
The biosynthesis of this compound is deeply rooted in the broader context of catecholamine metabolism. mdpi.com Catecholamines, such as dopamine (B1211576), are synthesized from the amino acid tyrosine. wikipedia.org Dopamine can then be acylated to form N-acetyldopamine, linking the synthesis of this precursor to the central pathways of catecholamine production. nih.gov In insects, N-acetyldopamine and another related compound, N-β-alanyldopamine, are key players in the sclerotization process, which involves the cross-linking of cuticular proteins and chitin (B13524). mdpi.comnih.gov
Enzymatic Cascade and Key Biotransformation Steps
The conversion of N-acetyldopamine to this compound is not a single reaction but rather an enzymatic cascade involving several key players. This multi-enzyme system ensures the efficient and controlled production of this reactive molecule. nih.govcore.ac.uk The process was elucidated by solubilizing the enzyme system from the larval cuticle of Sarcophaga bullata and resolving it into three distinct components. nih.gov
N-Acetyldopamine Quinone Isomerase Function
Following its formation, the N-acetyldopamine quinone is acted upon by a specific isomerase known as N-acetyldopamine quinone isomerase. nih.govcore.ac.uk This enzyme catalyzes the isomerization of the N-acetyldopamine quinone to the highly unstable N-acetyldopamine quinone methide. nih.govcore.ac.ukd-nb.info The existence and function of this isomerase are crucial, as some 4-alkyl quinones, like N-acetyldopamine quinone, require enzymatic assistance for this conversion, while others can undergo spontaneous isomerization. mdpi.com The quinone methide is a pivotal intermediate in the pathway leading to this compound. nih.govnih.gov
Quinone Methide Tautomerase (Isomerase) in this compound Formation
The final enzymatic step in the synthesis of this compound is catalyzed by quinone methide tautomerase, also referred to as quinone methide isomerase. nih.govcore.ac.ukd-nb.info This enzyme acts on the N-acetyldopamine quinone methide, converting it into the final product, this compound. nih.govcore.ac.uk The reconstitution of the entire side chain desaturation activity was successfully achieved by combining this tautomerase with N-acetyldopamine quinone isomerase and a phenoloxidase (mushroom tyrosinase), confirming the sequential action of these three enzymes. nih.govcore.ac.uk This multi-enzyme system, rather than a single desaturase, is responsible for the side chain desaturation of N-acetyldopamine in insects. nih.govcore.ac.uk
Research Findings on the Enzymatic Synthesis of this compound
| Enzyme | Organism Studied | Substrate | Product | Key Finding |
| Phenoloxidase | Sarcophaga bullata (larval cuticle) | N-Acetyldopamine | N-Acetyldopamine quinone | Initiates the biosynthetic cascade by oxidizing the precursor. nih.govcore.ac.uk |
| N-Acetyldopamine Quinone Isomerase | Sarcophaga bullata (hemolymph) | N-Acetyldopamine quinone | N-Acetyldopamine quinone methide | Catalyzes the formation of the unstable quinone methide intermediate. nih.govcore.ac.uk |
| Quinone Methide Tautomerase | Sarcophaga bullata (larval cuticle) | N-Acetyldopamine quinone methide | This compound | Completes the synthesis by converting the quinone methide to the final product. nih.govcore.ac.uk |
| Complete Enzyme System | Sarcophaga bullata | N-Acetyldopamine | This compound | The biosynthesis is a three-step enzymatic process, not the result of a single desaturase enzyme. nih.govcore.ac.uk |
Comparative Analysis with Related Biochemical Pathways
Distinctions from Eumelanin (B1172464) Biosynthesis
While both the biosynthesis of this compound and eumelanin originate from the amino acid tyrosine, their subsequent pathways and final products diverge significantly, reflecting their distinct biological roles. nih.govresearchgate.net The key distinction lies in the initial substrates and the fate of the resulting quinonoid intermediates. nih.gov
In eumelanin synthesis, the pathway proceeds from tyrosine to dopa and then to dopaquinone. researchgate.netnih.gov Dopaquinone undergoes intramolecular cyclization to form leucochrome, which is then oxidized to dopachrome (B613829). researchgate.net Further enzymatic conversions lead to 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which then polymerize to form the black or brown eumelanin pigment. researchgate.netresearchgate.net This process is characterized by internal cyclization reactions of the quinone intermediates. nih.gov
In contrast, the pathway leading to this compound begins with N-acetyldopamine (NADA). annualreviews.org The acetylation of the dopamine side chain is a critical branching point that prevents the intramolecular cyclization seen in eumelanogenesis. annualreviews.org The oxidation of NADA leads to NADA quinone, which is then converted to NADA quinone methide. nih.govnih.gov Unlike the internal reactions of dopaquinone, NADA quinone and its methide derivative are primed for external reactions, such as cross-linking with cuticular proteins and chitin, a process essential for sclerotization. nih.gov
Another key difference is the enzymatic machinery involved. While both pathways utilize phenoloxidases (tyrosinases), the sclerotization pathway uniquely employs NADA quinone isomerase and NADA quinone methide tautomerase to produce this compound. nih.govnih.gov Eumelanin synthesis, on the other hand, involves enzymes like dopachrome tautomerase. nih.gov
| Feature | This compound Pathway | Eumelanin Pathway |
| Starting Precursor | N-Acetyldopamine (NADA) | Dopa |
| Key Intermediates | NADA quinone, NADA quinone methide | Dopaquinone, Dopachrome, DHI, DHICA |
| Primary Reaction Type | External cross-linking reactions | Intramolecular cyclization and polymerization |
| Key Enzymes | NADA quinone isomerase, NADA quinone methide tautomerase | Dopachrome tautomerase |
| Final Product Function | Cuticle hardening (sclerotization) | Pigmentation |
Analogies in Sclerotization Mechanisms Across Species
The fundamental process of sclerotization, the hardening of exoskeletons, is a widespread and vital mechanism observed across a vast array of arthropods, including insects, and even in other animal groups. wikipedia.orgresearchpublish.com While the specific precursors and enzymes can vary, the underlying biochemical principle of cross-linking structural components with reactive quinonoid compounds is a conserved strategy. annualreviews.orgresearchgate.net
In many insect species, the sclerotization process relies on the oxidative chemistry of N-acyldopamines, primarily N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD). researchpublish.comresearchgate.net These precursors are oxidized to their respective quinones and quinone methides, which then form covalent bonds with cuticular proteins and chitin, resulting in the hardened, often colored, cuticle. researchgate.netusda.gov The formation of this compound and its subsequent oxidation to a highly reactive quinone methide imine amide represents a sophisticated mechanism for achieving extensive cross-linking. mdpi.comnih.gov
Analogous processes are found in other arthropods. For instance, crustaceans and diplopods also exhibit cuticular hardening, although this can involve the deposition of calcium salts in addition to protein sclerotization. si.edu Even within insects, there is diversity. For example, the tanning of silk structures and the hardening of the egg sacs (oothecae) of praying mantises also employ N-acyldopamine derivatives and similar enzymatic activities, such as phenoloxidases and quinone isomerases. researchgate.net
The core analogy across these diverse systems is the enzymatic generation of highly reactive electrophilic intermediates (quinones and quinone methides) from phenolic precursors, which then covalently modify and cross-link structural proteins and polysaccharides. annualreviews.orgusda.gov This creates a rigid and durable composite material that provides structural support and protection. researchpublish.comnumberanalytics.com The evolution of these biochemical pathways has been a key factor in the success of arthropods in colonizing a wide range of terrestrial and aquatic environments. researchpublish.com
Chemical Reactivity and Mechanistic Investigations of 1,2 Dehydro N Acetyldopamine
Oxidative Transformations and Intermediate Species
The oxidation of 1,2-Dehydro-N-acetyldopamine initiates a cascade of reactions leading to the formation of highly reactive intermediates. These species are pivotal in the subsequent chemical transformations that result in the cross-linking of biopolymers.
The two-electron oxidation of this compound, which can be catalyzed by enzymes like tyrosinase and laccase, leads to the formation of a reactive quinone methide imine amide. nih.govresearchgate.net This intermediate is a key species responsible for the cross-linking of proteins and chitin (B13524). researchgate.net The generation of this quinone methide imine amide is a critical step in the sclerotization process of insect cuticles. nih.govresearchgate.net Further oxidation of this compound derivatives produces these reactive quinone methide imine amides, which can then react with parent catechols to form dimers, trimers, and other oligomers. researchgate.net Studies have shown that the oxidation of this compound by phenoloxidase generates this quinone methide imine amide, which can then react with the parent compound to form dimers. researchgate.net
While the oxidation of many catecholamines initially yields a corresponding o-quinone, the quinone of this compound is a highly unstable and transient species that has historically been difficult to detect. researchgate.netnih.gov Direct evidence for its formation has been presented, showing it can be produced from the tautomeric quinone methide imine amide under acidic conditions. researchgate.netnih.gov However, this quinone is extremely unstable and rapidly isomerizes to the more stable quinone methide imine amide. researchgate.net This is in contrast to other alkyl-substituted catechol oxidations where the quinone is the first observable product. researchgate.netnih.gov The transient nature of the dehydro-N-acetyldopamine quinone means that the quinone methide tautomer is considered the key reactive intermediate in processes like the hardening of insect cuticle. researchgate.netnih.gov
Tautomerism and Isomerization Dynamics
The chemical reactivity of this compound is further complicated by the existence of a tautomeric equilibrium between its quinone and quinone methide forms. This dynamic process is significantly influenced by the surrounding chemical environment, particularly pH.
There is a well-established tautomeric equilibrium between the this compound quinone and its quinone methide imine amide form. researchgate.net Semiempirical molecular orbital calculations indicate that the quinone methide imine amide is more stable than the corresponding quinone. researchgate.netnih.gov This equilibrium is heavily favored towards the quinone methide in the case of this compound. researchgate.net The quinone methide is considered the thermodynamically more stable product. nih.gov
Table 1: Stability of Tautomeric Forms of Oxidized this compound
| Tautomeric Form | Relative Stability | Key Characteristics |
| Quinone | Less Stable | Highly transient, observable under acidic conditions. researchgate.netnih.gov |
| Quinone Methide Imine Amide | More Stable | Key reactive intermediate in cross-linking reactions. researchgate.netnih.gov |
The equilibrium between the quinone and quinone methide tautomers is significantly influenced by pH. The conversion of the quinone methide to the conventional quinone product is favored at more acidic pH values. researchgate.net This is because the quinone to quinone methide tautomerization is a base-catalyzed reaction. researchgate.net At neutral pH, the quinone methide, which exhibits an absorbance at 485 nm, is the immediately detectable product of the two-electron oxidation of this compound by tyrosinase. researchgate.net However, under acidic conditions, the quinone, with a normal absorbance spectrum around 400 nm, is generated. researchgate.net
Table 2: Effect of pH on the Predominant Tautomeric Form of Oxidized this compound
| pH Condition | Predominant Tautomer | Observational Notes |
| Acidic | Quinone | Exhibits absorbance around 400 nm. researchgate.net |
| Neutral | Quinone Methide Imine Amide | Exhibits absorbance at 485 nm. researchgate.net |
Oligomerization and Polymerization Mechanisms
The highly reactive nature of the intermediates formed from the oxidation of this compound leads to the formation of larger molecules through oligomerization and polymerization. These processes are fundamental to the formation of the hardened and cross-linked structures in which this compound is involved.
The reactive quinone methide imine amides generated from the oxidation of this compound derivatives can react with the parent catechols to form dimers, trimers, and other oligomers. researchgate.net Tyrosinase-catalyzed oxidation of this compound has been shown to generate not only dimers but also significant amounts of oligomers. nih.govresearchgate.net In contrast, laccase-catalyzed oxidation primarily results in the production of dimeric products, suggesting a free radical coupling mechanism. nih.govresearchgate.net The reaction of the quinone methide imine amide with the parent compound, this compound, leads to the formation of dimers through a transient intermediate, yielding all four possible stereoisomers. researchgate.net Furthermore, the reaction of the quinone methide imine amide with N-acetyldopamine can produce saturated dimers. researchgate.net Extensive studies have indicated that this compound is highly unstable and readily polymerizes nonenzymatically under mild alkaline conditions. semanticscholar.org Mass spectral analysis has shown the potential for this compound to form side-chain adducts that can lead to polymeric products. nih.gov
Dimer and Trimer Formation Pathways
The formation of dimers and trimers from this compound can proceed through several pathways, primarily initiated by oxidation.
Enzymatic Oxidation Pathway : In biological systems, enzymes such as phenoloxidase catalyze the two-electron oxidation of this compound. researchgate.net This does not produce a conventional quinone but rather a transient quinone methide imine amide. researchgate.netmdpi.com This electrophilic intermediate then reacts with a parent molecule of this compound, which acts as a nucleophile, to form a dimeric adduct. researchgate.netmdpi.com This reaction can yield up to four possible stereoisomers. researchgate.net Further oligomerization can occur when the accumulated dimer reacts with another molecule of the quinone methide intermediate, leading to the formation of trimers and even larger oligomers up to hexamers. mdpi.com
Radical Coupling Pathway : One-electron oxidation of this compound generates a semiquinone radical. This radical can then undergo a coupling reaction to produce the same dimeric adducts seen in the enzymatic pathway. mdpi.com However, this pathway typically terminates at the dimer stage due to the rapid loss of semiquinone radicals through coupling. researchgate.netmdpi.com
Benzodioxan-Type Linkages
A characteristic reaction of oxidized this compound is the formation of benzodioxan-type dimers. researchgate.net This linkage is particularly prominent during the non-enzymatic aerobic oxidation of the molecule. scispace.com The reactive quinone methide intermediate, generated from the oxidation of one molecule, readily reacts with the catechol group of a parent molecule to yield these stable benzodioxan structures. researchgate.netmdpi.com This type of dimerization is a common feature for a number of dehydro dopyl derivatives. researchgate.netmdpi.com
Non-Enzymatic Reaction Products
This compound is highly unstable, particularly under slightly alkaline conditions, where it undergoes spontaneous, non-enzymatic aerobic oxidation. scispace.com The primary product of this spontaneous oxidation is not the expected o-quinone derivative but rather a benzodioxan-type dimer. scispace.com The involvement of the o-dihydroxyphenolic (catechol) group in this process is confirmed by the observation that borate, which chelates catechols, can prevent the non-enzymatic reaction. scispace.com The facile non-enzymatic polymerization is a key characteristic of this molecule and is analogous to the spontaneous oxidative polymerization of other unstable eumelanin (B1172464) precursors like 5,6-dihydroxyindole (B162784). researchgate.net
Adduct Formation and Covalent Modifications
The high reactivity of the quinone methide intermediate derived from this compound makes it a potent agent for forming covalent bonds with various biological molecules. This reactivity is the basis for its role in cross-linking structural components in biological matrices. mdpi.comnih.gov
Reaction with Biological Nucleophiles
The electrophilic nature of the oxidized intermediates of this compound facilitates reactions with a variety of biological nucleophiles. The transiently formed quinone can be trapped by strong nucleophiles, while the more stable quinone methide is responsible for other adducts. nih.gov
Research has shown that nucleophiles such as N-acetylcysteine (containing a thiol group) and o-phenylenediamine (B120857) readily form adducts with the oxidized species. nih.gov Enzymatic oxidation in the presence of o-aminophenol or other catechols also leads to adduct formation, where the linkage occurs at the side chain of this compound. nih.gov These reactions highlight the "activated" nature of the side chain carbons in the quinone methide intermediate, making them susceptible to nucleophilic attack. nih.gov
| Nucleophile | Reactive Intermediate | Resulting Product/Adduct Type | Reference |
|---|---|---|---|
| N-acetylcysteine | Quinone / Quinone Methide | Quinone adducts; Side chain and ring adducts | nih.gov |
| o-Phenylenediamine | Quinone | Quinone adducts | nih.gov |
| o-Aminophenol | Quinone Methide | Side chain adducts | nih.gov |
| Catechols (parent molecule) | Quinone Methide | Benzodioxan-type dimers | mdpi.com |
Interaction with Proteins and Chitin Constituents
A crucial biological function of this compound is its role in insect cuticle sclerotization, which involves the cross-linking of structural proteins and chitin. researchgate.netmdpi.com The quinone methide tautomer is considered the key reactive species responsible for this process. nih.gov
Upon its formation via enzymatic oxidation in the cuticle, the quinone methide imine amide readily forms covalent adducts with cuticular proteins and the chitin polymer backbone. mdpi.comnih.gov This covalent modification results in the extensive cross-linking necessary for the hardening and strengthening of the exoskeleton. mdpi.com Experimental evidence supports this mechanism; studies using insect cuticle preparations have shown that reactive intermediates of this compound become irreversibly bound to the cuticle through covalent linkages. scispace.com Analysis of these treated cuticles after enzymatic digestion released peptide-bound catechols, confirming the formation of protein adducts. scispace.com The covalent bonding is believed to occur through the side chain of the this compound molecule, linking it to nucleophilic residues on proteins and chitin. scispace.comnih.gov
Biological Functional Roles of 1,2 Dehydro N Acetyldopamine and Its Derivatives
Role in Cuticular Sclerotization and Exoskeleton Hardening
The hardening of the insect cuticle, a process known as sclerotization, is essential for providing mechanical strength and rigidity to the exoskeleton after molting. researchpublish.com This process involves the covalent crosslinking of structural proteins and the polysaccharide chitin (B13524), transforming the soft, pliable new cuticle into a hard, protective armor. researchgate.netmdpi.com 1,2-Dehydro-N-acetyldopamine is a key intermediate in a specific type of sclerotization called α,β-sclerotization. researchgate.net It is biosynthesized from N-acetyldopamine (NADA) through the action of a series of enzymes, including phenoloxidase and isomerases, which generate intermediate quinones and quinone methides. nih.govscience.gov
The primary role of this compound in sclerotization is to generate highly reactive intermediates that crosslink cuticular proteins. mdpi.com Upon two-electron oxidation, typically catalyzed by phenoloxidases like laccase or tyrosinase, dehydro NADA forms a transient, highly reactive species known as a quinone methide imine amide. mdpi.commdpi.commdpi.com This intermediate is more stable and chemically reactive than the corresponding quinone. nih.govnih.gov
The quinone methide derivative is a potent electrophile, enabling it to react with nucleophilic side chains of amino acid residues in cuticular proteins, such as histidine and lysine. core.ac.uk This reaction forms covalent adducts, effectively creating stable cross-links between different protein molecules. mdpi.comnih.gov This process, sometimes termed catecholation, results in the formation of small and large protein oligomers and, eventually, insoluble polymers that drastically increase the rigidity of the cuticle. nih.gov Studies using recombinant cuticular proteins have demonstrated that laccase-catalyzed oxidation of N-acylcatecholamines in the presence of these proteins leads to their polymerization. nih.gov The formation of these protein-protein crosslinks is a fundamental step in hardening the cuticular matrix. nih.gov
Table 1: Key Reactive Intermediates in Dehydro NADA-Mediated Sclerotization
| Precursor | Oxidizing Enzyme | Key Reactive Intermediate | Function |
| N-Acetyldopamine (NADA) | Phenoloxidase, Quinone Isomerase | NADA Quinone, NADA Quinone Methide | Biosynthesis of this compound nih.govcore.ac.uk |
| This compound | Phenoloxidase (Laccase/Tyrosinase) | Quinone Methide Imine Amide | Crosslinking of proteins and chitin mdpi.commdpi.comnih.gov |
The hardening of the cuticle is not solely due to protein crosslinking; the interaction with chitin, the second most abundant component of the cuticle, is also vital. The reactive quinone methide imine amide generated from this compound is capable of forming adducts with the chitin polymer in addition to proteins. mdpi.commdpi.com
This leads to the formation of protein-chitin cross-links, which covalently bond the protein matrix to the chitinous scaffold. mdpi.comnih.gov These adducts are critical for integrating the two main structural components of the cuticle, creating a robust composite material. Furthermore, the formation of chitin-chitin adducts has also been proposed, which would further reinforce the polysaccharide network. mdpi.com The hydroxyl and amino groups on the chitin polymer serve as potential nucleophilic sites for reaction with the quinone methide intermediate. psu.edu The covalent bonding of proteins to the chitin backbone is a key factor in rendering the cuticle insoluble and hard. mdpi.commdpi.com
The extensive network of covalent cross-links involving proteins and chitin, mediated by derivatives of this compound, is directly responsible for the final structural and mechanical properties of the sclerotized cuticle. annualreviews.org This process imparts high mechanical strength, stiffness, and hardness to the exoskeleton, which is essential for locomotion, muscle attachment, and physical protection. annualreviews.org
Participation in Innate Defense Mechanisms
The biochemical pathways that produce this compound are also integral to the insect's innate immune system. The key enzyme, phenoloxidase (PO), exists as an inactive proenzyme (prophenoloxidase, PPO) in the hemolymph and is a central component of humoral defense reactions against pathogens and injury. nih.govnih.gov
The prophenoloxidase (PPO) activating system is a primary defense mechanism in arthropods. nih.govplos.org It is triggered by the recognition of microbial cell wall components like lipopolysaccharides (LPS) and peptidoglycan. nih.gov Upon activation, phenoloxidase catalyzes the oxidation of catechols, including N-acetyldopamine, initiating a cascade that leads to melanization. nih.govnih.gov
Melanization involves the production and deposition of melanin (B1238610) pigment around invading microbes, a process that sequesters and kills pathogens. nih.gov While melanin itself is part of the response, the reactive intermediates generated during its formation, such as quinones and quinone methides, are also thought to be directly involved in the immune defense. nih.gov These reactive molecules can crosslink microbial surfaces to insect proteins, aiding in their clearance from the hemocoel. nih.gov Although the sclerotization pathway involving dehydro NADA is distinct from the main melanization pathway, they share the same initial enzymatic machinery (phenoloxidase) and precursors, linking the hardening of the cuticle to the broader immune defense system. mdpi.comsemanticscholar.org The entire system provides a rapid response to infection, encapsulating and neutralizing foreign invaders. nih.gov
Wound healing in insects is critically dependent on the rapid sealing and hardening of the damaged cuticle to prevent desiccation and infection. annualreviews.orgnih.gov The sclerotization machinery, including the pathway that generates this compound, plays a direct role in this process. When the cuticle is breached, phenoloxidase is released and activated at the wound site. annualreviews.org
The enzyme initiates the oxidation of circulating catecholamines, such as N-acetyldopamine, leading to the local production of sclerotizing agents. usda.gov These agents, including the reactive quinone methide derived from dehydro NADA, crosslink proteins and chitin in the surrounding cuticle and hemolymph coagulum. researchgate.netnih.gov This forms a hardened, melanized scab that effectively seals the wound, a process analogous to the normal hardening of the exoskeleton. nih.gov Thus, the biochemical reactions central to post-molt sclerotization are repurposed for rapid wound repair, highlighting their vital role in maintaining the insect's physical integrity. annualreviews.org
Broader Biological Activities of this compound and its Derivatives
The chemical compound this compound, a derivative of N-acetyldopamine (NADA), is a significant molecule primarily recognized for its role in the sclerotization or hardening of insect cuticles. mdpi.comnih.gov Beyond this structural function, the compound and its subsequent derivatives exhibit a range of biological activities that have been the subject of scientific investigation. These activities include antioxidant and redox-modulating effects, immunomodulatory properties observed in laboratory models, and an indirect but crucial role in pigmentation processes in various organisms.
Antioxidant Properties and Redox Modulation
This compound (dehydro NADA) and its derivatives are recognized for their antioxidant capabilities. nih.gov The core structure, an o-diphenol, is susceptible to both enzymatic and non-enzymatic oxidation, a characteristic that underpins its redox activity. mdpi.comscispace.com This compound is a key intermediate in the oxidative chemistry of catecholamines, which involves highly reactive transient species like quinones and quinone methides. nih.govnih.gov
The oxidation of dehydro NADA by phenoloxidase generates a quinone methide imine amide. mdpi.com This reactive intermediate is central to its biological function and can subsequently react with other molecules, including the parent compound, to form dimers. mdpi.comresearchgate.net Research has focused on these dimers, isolated from sources like the exuviae of cicadas (Periostracum Cicadae), revealing significant antioxidant action. nih.govnih.gov
Studies on N-acetyldopamine dimers have demonstrated their ability to inhibit the oxidation of low-density lipoproteins (LDL) mediated by various agents, including copper ions (Cu²⁺), 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH), and 3-morpholinosydnonimine (SIN)-1. nih.gov Furthermore, these dimers exhibit 1,1-diphenyl-2-picrylhydrasyl (DPPH) radical scavenging activity. nih.gov The antioxidant mechanism involves protecting LDL from oxidative damage by extending the lag time of conjugated diene formation and preventing the fragmentation of apolipoprotein B-100. nih.gov
The redox modulation extends to interactions with metal ions. For instance, studies on tunichrome model compounds, including dehydro NADA, show complexation and redox reactions with vanadium ions, indicating a role in managing oxidative states in specific biological contexts. acs.org
Table 1: Antioxidant Activity of N-Acetyldopamine Dimers from Periostracum Cicadae
| Assay | Activity Observed | Reference |
|---|---|---|
| LDL Oxidation Inhibition | Inhibited Cu²⁺, AAPH, and SIN-1-mediated LDL oxidation in TBARS assay. | nih.gov |
| Conjugated Diene Formation | Increased the lag time of conjugated diene formation during copper-mediated LDL oxidation. | nih.gov |
| ApoB-100 Fragmentation | Prevented fragmentation on copper-mediated LDL oxidation. | nih.gov |
| Radical Scavenging | Showed 1,1-diphenyl-2-picrylhydrasyl (DPPH) radical scavenging activity. | nih.gov |
| Reactive Oxygen Species (ROS) | Inhibited ROS generation in LPS-induced RAW264.7 cells. | nih.gov |
Immunomodulatory Activities in in vitro Models
Derivatives of this compound have demonstrated notable immunomodulatory and anti-inflammatory effects in in vitro cellular models. This activity is linked to traditional medicinal uses of materials known to contain these compounds. For example, the cast-off shells of cicadas, a source of dehydro NADA dimers, are used in traditional Chinese medicine as an antiphlogistic (anti-inflammatory) agent. nih.gov
Scientific validation for these effects comes from studies on N-acetyldopamine dimers isolated from Periostracum Cicadae and the adult hornet Vespa velutina auraria. nih.govmdpi.com In one key study using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a new N-acetyldopamine dimer showed potent anti-inflammatory properties. nih.gov The compound was more effective than a known dimer at inhibiting the generation of reactive oxygen species (ROS) and the production of nitric oxide (NO). nih.gov
The mechanism of this immunomodulatory action involves the downregulation of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov This led to a reduced expression of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), key inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and the enzyme cyclooxygenase-2 (COX-2). nih.gov Other studies have also confirmed that certain N-acetyldopamine dimers can inhibit the production of NO in in vitro models. mdpi.com
Table 2: In Vitro Immunomodulatory Effects of an N-Acetyldopamine Dimer in LPS-Induced RAW264.7 Cells
| Target Molecule/Pathway | Effect | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Inhibition of generation | nih.gov |
| Nitric Oxide (NO) | Inhibition of production | nih.gov |
| Nuclear Factor-kappaB (NF-κB) | Inhibition of activity | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression | nih.gov |
| Interleukin-6 (IL-6) | Reduced expression | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced expression | nih.gov |
| Cyclooxygenase-2 (COX-2) | Reduced expression | nih.gov |
Contributions to Pigmentation Processes (indirect)
This compound is a pivotal, albeit indirect, contributor to pigmentation, particularly in insects. Its primary role is in the process of sclerotization, which involves the hardening and stiffening of the insect exoskeleton. nih.govnih.gov This process is frequently coupled with melanization, the formation of melanin pigments, resulting in the characteristic tanning or darkening of the cuticle. nih.govsemanticscholar.org
The pathway begins with N-acetyldopamine (NADA), which is derived from the amino acid L-tyrosine. semanticscholar.org A series of enzymatic reactions, involving phenoloxidase, quinone isomerase, and quinone methide tautomerase (or isomerase), converts NADA into this compound. nih.govnih.gov As an o-diphenol, dehydro NADA can be further oxidized by phenoloxidase to a highly reactive quinone methide imine amide. mdpi.comsemanticscholar.org This intermediate is not a direct precursor to melanin in the same way as dopaquinone, but it is the key cross-linking agent. nih.govnih.gov It reacts with proteins and chitin in the cuticle, forming the adducts and cross-links that are essential for hardening. mdpi.comnih.gov
This cross-linking process itself contributes to the coloration of the cuticle. nih.gov The chemical reactions and the resulting polymeric structures are what cause the exoskeleton to darken, a process often described as tanning. semanticscholar.org Therefore, while the oxidation of dopamine (B1211576) typically leads directly to melanin polymers, the pathway involving dehydro NADA is specialized for creating a hardened, and often pigmented, structural material. mdpi.com The process is considered parallel to melanogenesis, and the resulting dark material in the exocuticle is sometimes referred to as a special type of melanin. semanticscholar.org Interestingly, and in contrast to its role in darkening insect cuticles, saturated dimers of dehydro NADA have been found to possess strong tyrosinase inhibitory activity, suggesting potential as cosmetic skin whitening agents. nih.gov
Analytical Methodologies for the Study of 1,2 Dehydro N Acetyldopamine
Chromatographic Separation Techniques
Chromatography is a foundational technique for separating 1,2-Dehydro-N-acetyldopamine from its precursors, such as N-acetyldopamine (NADA), and from the dimeric and oligomeric products formed during oxidative reactions. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of this compound. core.ac.uknih.gov Reversed-phase HPLC, typically utilizing a C18 stationary phase, is effective for separating the polar catecholamine derivatives involved in its synthesis and reaction pathways. core.ac.ukd-nb.info The technique allows for the quantitative analysis of reaction mixtures and the isolation of products for further characterization. core.ac.uk For instance, HPLC analysis has been used to monitor the formation of dehydro NADA from NADA quinone methide. core.ac.uk In some studies, preparative HPLC is employed to purify sufficient quantities of the compound and its adducts for structural analysis by other means. d-nb.info
Below is a table summarizing typical HPLC conditions used for the analysis of this compound.
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | Beckman Model 332 Liquid Chromatograph | core.ac.uk |
| Column | Beckman C18 Ultrasphere (5 µm, 4.6 x 150 mm) | core.ac.uk |
| Mobile Phase | Isocratic: 50 mM acetic acid containing 0.2 mM sodium octyl sulfonate in 30% methanol | core.ac.uk |
| Flow Rate | 0.6 mL/min | core.ac.uk |
| Detection | Absorbance Detector | core.ac.uk |
To handle the complexity of reaction mixtures, especially those involving oligomerization, HPLC is often coupled with mass spectrometry (MS). nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for re-examining the oxidation of dehydro NADA, confirming the generation of not only dimers but also significant quantities of oligomers. nih.gov This hyphenated technique combines the superior separation capabilities of HPLC (or Ultra-High-Performance Liquid Chromatography, UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. koreascience.krmdpi.com This allows for the detection and tentative identification of compounds at very low concentrations and provides structural information based on fragmentation patterns, which is crucial for characterizing the complex products of dehydro NADA reactions. nih.govnih.gov
Table 2: Typical Components of an Advanced HPLC-MS/MS System
| Component | Description | Source |
|---|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) for fast, high-resolution separations. | koreascience.kr |
| Column | Reversed-phase columns (e.g., C18) with small particle sizes (e.g., sub-2 µm). | koreascience.kr |
| Mobile Phase | Binary gradient elution using an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid). | koreascience.kr |
| Ionization Source | Electrospray Ionization (ESI), suitable for polar molecules like dehydro NADA and its derivatives. | mdpi.commdpi.com |
| Mass Analyzer | Tandem mass spectrometers such as Triple Quadrupole (TQ-S) or high-resolution systems like Orbitrap. | koreascience.krmdpi.com |
Spectroscopic and Spectrometric Characterization
Spectroscopic methods are essential for confirming the identity and elucidating the detailed molecular structure of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound and its derivatives. nih.govnih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. d-nb.inforesearchgate.net For more complex structures, such as the dimeric and trimeric adducts formed from dehydro NADA, two-dimensional (2D) NMR experiments are employed. d-nb.inforesearchgate.net Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms and provide unequivocal structural assignments. nih.gov For example, ¹H- and ¹³C-NMR spectra were used to resolve the structure of adducts formed between N-acetylhistidine and dehydro NADA. d-nb.info
Table 3: NMR Techniques for Structural Elucidation of Organic Compounds
| Technique | Information Provided | Application |
|---|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Basic structural confirmation. weebly.com |
| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Carbon skeleton determination. weebly.com |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | Aids in ¹³C spectral assignment. researchgate.net |
| COSY | Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). | Establishes H-H connectivity. researchgate.net |
| HMQC/HSQC | Shows correlations between protons and the carbons they are directly attached to. | Links proton and carbon skeletons. researchgate.net |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Establishes long-range connectivity, key for piecing together molecular fragments. nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. nih.govnih.gov The formation and decay of transient, colored intermediates during oxidation can be observed in real-time. nih.gov For example, pulse radiolytic one-electron oxidation of dehydro NADA at pH 6 leads to the rapid formation of a semiquinone radical, which has a distinct maximum absorbance (λmax) at 400 nm. nih.gov This intermediate subsequently decays to form a second transient species, identified as a quinone methide, which exhibits a λmax at 485 nm. nih.gov By monitoring the changes in absorbance at these specific wavelengths, researchers can deduce reaction kinetics and mechanisms. nih.govnih.gov UV spectra of the final products can also be compared to authentic standards to aid in identification. core.ac.uk
Table 4: UV-Vis Spectral Data for Intermediates in this compound Oxidation
| Intermediate | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Source |
|---|---|---|---|
| Semiquinone Radical | 400 nm | 20,700 M⁻¹ cm⁻¹ | nih.gov |
| Quinone Methide | 485 nm | 8,000 M⁻¹ cm⁻¹ | nih.gov |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and its products. nih.gov High-resolution mass spectrometry (HR-MS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) is used for fragment analysis. mdpi.com In this technique, a specific ion (the parent ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure, enabling the characterization of isomers and the identification of unknown compounds in a reaction mixture. mdpi.com This has been instrumental in identifying various dimeric and oligomeric products from dehydro NADA reactions. nih.govd-nb.info
Table 5: Observed Molecular Ions in Mass Spectrometric Analysis of Dehydro NADA Derivatives
| Derivative | m/z Value | Ion Type | Mass Spectrometry Technique | Source |
|---|---|---|---|---|
| NAH-NADA-II Adduct | 391.8 | [M+H]⁺ | Plasma Desorption MS | d-nb.info |
| NAH-NADA-Dimer Adduct | 582.8 | [M+H]⁺ | Mass Spectrometry | d-nb.info |
| Oxazole (related biosynthetic product) | 192.06502 | [M+H]⁺ | HR-ESI-MS | nih.gov |
Enzymatic Activity Assays
The study of this compound and its biosynthesis relies on specialized enzymatic activity assays. These assays are crucial for identifying the enzymes involved, elucidating the reaction mechanism, and quantifying the kinetics of the transformations.
In vitro Reconstitution of Biosynthetic Pathways
The biosynthesis of this compound from its precursor, N-acetyldopamine (NADA), is not accomplished by a single enzyme but by a multi-enzyme system. nih.govnih.gov Research on the larval cuticle of the flesh fly, Sarcophaga bullata, has been pivotal in identifying and characterizing this pathway. nih.govnih.gov Scientists were able to solubilize the enzyme system responsible for the side-chain desaturation of NADA and resolve it into its constituent components. nih.gov
The in vitro reconstitution of this biosynthetic pathway was a critical step in confirming the function of each enzyme. nih.gov It was demonstrated that the conversion of NADA to this compound requires the sequential action of three distinct enzymes:
Phenoloxidase : This enzyme initiates the process by oxidizing NADA to its corresponding N-acetyldopamine quinone. nih.govcore.ac.uk
NADA Quinone Isomerase : This enzyme acts on the N-acetyldopamine quinone to produce the highly unstable intermediate, N-acetyldopamine quinone methide. nih.govcore.ac.uk
Quinone Methide Tautomerase : The final enzyme in the sequence, officially named N-acetyldopamine quinone methide/1,2-dehydro-N-acetyl dopamine (B1211576) tautomerase, converts the quinone methide into the stable end product, this compound. nih.govcore.ac.uk
Successful reconstitution of the complete NADA side-chain desaturase activity was achieved in the lab by combining these three components. nih.gov For instance, researchers were able to synthesize this compound by mixing the quinone methide tautomerase fraction (isolated from S. bullata cuticle) with NADA quinone isomerase (obtained from the hemolymph of the same insect) and a commercially available phenoloxidase, mushroom tyrosinase. nih.govcore.ac.uk This confirmed that the side-chain desaturation is a result of this three-enzyme cascade rather than the action of a single desaturase enzyme. nih.gov
Table 1: Components for In Vitro Reconstitution of this compound Biosynthesis
| Component | Role in Pathway | Source Example |
| Substrate | ||
| N-acetyldopamine (NADA) | The initial precursor molecule. | Commercially available |
| Enzymes | ||
| Phenoloxidase | Oxidizes NADA to NADA quinone. | Mushroom tyrosinase nih.govcore.ac.uk |
| NADA Quinone Isomerase | Converts NADA quinone to NADA quinone methide. | Hemolymph of Sarcophaga bullata nih.gov |
| Quinone Methide Tautomerase | Converts NADA quinone methide to this compound. | Larval cuticle of Sarcophaga bullata nih.gov |
| Buffer | ||
| Sodium Phosphate Buffer | Maintains optimal pH for the reaction. | 50 mM, pH 5.5 core.ac.uk |
Quantitative Measurement of Enzyme Kinetics
Quantitative analysis of the enzymes that produce this compound involves measuring the rate of the reactions they catalyze. eppendorf.com These kinetic assays are essential for characterizing enzyme efficiency and understanding how reaction conditions affect their activity. eppendorf.com The measurements typically involve monitoring the decrease in substrate concentration or the increase in product concentration over time. eppendorf.com
For the enzymes in the this compound pathway, specific assays have been developed:
NADA Quinone Isomerase Assay : The activity of this isomerase can be measured using spectrophotometry. core.ac.uk The assay monitors the decrease in absorbance at 410 nm, which corresponds to the consumption of the NADA quinone substrate. core.ac.uk One unit of isomerase activity is defined as the amount of enzyme that catalyzes a 50% decrease in absorbance at 410 nm per minute under specific reaction conditions. core.ac.uk
Quinone Methide Tautomerase Assay : The activity of the final enzyme, which produces this compound, is quantified using High-Performance Liquid Chromatography (HPLC). core.ac.uk The assay is performed by incubating the enzyme with its substrate, NADA quinone methide, which is generated in situ by the preceding enzymes (phenoloxidase and quinone isomerase). nih.govcore.ac.uk The reaction is stopped after a set time, and the amount of this compound formed is measured by HPLC. core.ac.uk This allows for a direct quantification of the product, providing a measure of the enzyme's reaction velocity. core.ac.uk The use of modern analytical techniques like HPLC allows for the accurate characterization of minute changes in concentration, which is fundamental for determining enzyme kinetics. nih.gov
The data obtained from these assays, such as initial reaction rates at various substrate concentrations, can be used to determine key kinetic constants like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). utexas.edu These parameters are crucial for comparing enzyme performance and understanding its biological role. eppendorf.com
Table 2: Example of Assay Conditions for Quinone Methide/Dehydro NADA Tautomerase
| Parameter | Condition | Purpose |
| Reaction Volume | 1 ml | Standardizes the total volume for the assay. |
| Buffer | 50 mM Sodium Phosphate, pH 5.5 | Provides the optimal pH environment for enzyme activity. |
| Substrate Generation | 2 mM NADA | Precursor for in situ generation of the substrate. |
| 30 µg Mushroom Tyrosinase | Enzyme to convert NADA to NADA quinone. | |
| 0.3 U Quinone Isomerase | Enzyme to convert NADA quinone to quinone methide (the direct substrate). | |
| Incubation | Room temperature for 2.5 minutes | Allows the enzymatic reaction to proceed for a defined period. |
| Analysis Method | High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the product, this compound. |
| HPLC Column | Beckman C18 reversed-phase | Stationary phase for separating the compounds. |
| Mobile Phase | 50 mM acetic acid with 0.2 mM sodium octyl sulfonate in 30% methanol | Isocratic solvent system to elute the compounds. |
| Flow Rate | 0.6 ml/min | Controls the speed of the mobile phase through the column. |
| Data sourced from FEBS Letters, 1989. core.ac.uk |
Advanced Research Directions and Future Perspectives on 1,2 Dehydro N Acetyldopamine Biochemistry
Unraveling Complex Enzyme-Substrate Interactions
The biosynthesis and subsequent reactions of 1,2-dehydro-N-acetyldopamine are governed by a sophisticated cascade of enzymatic activities. Understanding the intricate interactions between these enzymes and their substrates is fundamental to deciphering the mechanisms of processes like cuticular sclerotization.
The formation of this compound from its precursor, N-acetyldopamine (NADA), is not a single-step conversion but a multi-enzyme process. nih.gov The enzyme system, solubilized from the larval cuticle of Sarcophaga bullata, has been resolved into three critical components. nih.govcore.ac.uk The pathway begins with phenoloxidase, which oxidizes NADA to NADA quinone. nih.gov This quinone is then acted upon by NADA quinone isomerase to form the highly unstable NADA quinone methide. nih.gov Finally, a specific quinone methide tautomerase converts the NADA quinone methide into the stable this compound. nih.govcore.ac.uk This three-enzyme system highlights that the side-chain desaturation of NADA is an indirect route, rather than the result of a single desaturase enzyme. nih.govcore.ac.uk
Once formed, this compound itself becomes a substrate for further enzymatic modification. Phenoloxidase catalyzes the oxidation of this compound to a highly reactive quinone methide imine amide. mdpi.comresearchgate.net This intermediate is crucial for the cross-linking reactions central to sclerotization. A significant area of research has been the debate over the exact nature of the reactive species responsible for cross-linking. While some studies pointed towards dehydro NADA quinone, further research has provided strong evidence for the role of the dehydro NADA quinone methide as the thermodynamically more stable and reactive species. nih.govnih.gov Studies using quinone traps have been instrumental in characterizing these transient intermediates. nih.gov
| Enzyme | Substrate(s) | Product(s) | Biological Process |
| Phenoloxidase | N-acetyldopamine (NADA) | N-acetyldopamine quinone | Sclerotization Pathway |
| This compound | Quinone methide imine amide | Sclerotization Cross-linking | |
| NADA quinone isomerase | N-acetyldopamine quinone | N-acetyldopamine quinone methide | Sclerotization Pathway |
| Quinone methide tautomerase | N-acetyldopamine quinone methide | This compound | Sclerotization Pathway |
This table summarizes the key enzymes involved in the biosynthesis and subsequent reactions of this compound, as identified in insect cuticular sclerotization pathways. mdpi.comnih.govresearchgate.net
Exploring Novel Biological Functions and Signaling Pathways
The primary and most studied biological function of this compound is its role as a key cross-linking agent in the sclerotization of insect cuticles. mdpi.comresearchpublish.com During this process, which occurs after molting, the soft cuticle is hardened and stabilized. researchpublish.com The reactive intermediates generated from this compound, specifically quinone methide imine amides, react with structural proteins and the carbohydrate polymer chitin (B13524). mdpi.com These reactions form extensive protein-protein and protein-chitin adducts, creating a hardened, insoluble, and protective exoskeleton. mdpi.com
Beyond its structural role in the cuticle, research points to other potential biological activities. This compound is known to possess antioxidant properties, a common feature of phenolic compounds. mdpi.com It is also reported to have sedative and sympathetic ganglionic blocking activities, although this area remains less explored. mdpi.com The compound's dimerization is a notable characteristic; it can undergo both enzymatic and non-enzymatic oxidation to form various dimers. mdpi.comresearchgate.net These dimers themselves have been isolated as principal components from the cast-off shells of cicadas, which are used in traditional medicine. mdpi.com
The biosynthesis of this compound is an integral part of the broader catecholamine metabolic pathways, which are also linked to melanization. nih.govmdpi.com The enzymatic steps, such as the conversion of quinones to quinone methides and their subsequent isomerization, share parallels with reactions in the eumelanin (B1172464) biosynthesis pathway. nih.govmdpi.com For instance, the conversion of N-acyldopamine quinones to quinone methides by quinone isomerase is a key step in sclerotization, while in melanogenesis, dopachrome (B613829) tautomerase (DCT) catalyzes a similar transformation of dopachrome to a quinone methide. nih.govmdpi.com This suggests a potential interplay and evolutionary relationship between the signaling pathways governing sclerotization and pigmentation in insects.
Development of Advanced Analytical and Mechanistic Probes
The inherent instability and high reactivity of the intermediates in the this compound pathway necessitate the use of advanced analytical techniques and mechanistic probes for their study. The transient nature of species like quinones and quinone methides makes their direct detection challenging.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone for analyzing the enzymatic formation of this compound. core.ac.uk Coupled with UV-Vis spectroscopy, HPLC allows for the separation and quantification of substrates and products, providing insights into reaction kinetics. core.ac.ukebi.ac.uk For instance, the formation of the quinone methide intermediate from the oxidation of this compound by tyrosinase can be detected by its characteristic absorbance at 485 nm under neutral pH conditions. mdpi.com
To capture and identify highly unstable intermediates, researchers have employed "trapping" agents. In the investigation of the oxidation mechanism of this compound, nucleophiles like N-acetylcysteine and o-phenylenediamine (B120857) have been used to trap the transiently formed dehydro NADA quinone, allowing for its characterization as a quinone adduct. nih.gov This approach was crucial in providing evidence that the dehydro NADA quinone methide is the more thermodynamically stable and reactive product responsible for cross-linking. nih.gov
Mass spectrometry (MS) is another powerful tool used in conjunction with liquid chromatography (LC/MS) to identify the various adducts and oligomers formed during sclerotization reactions involving N-acyldopamines. ebi.ac.uk These techniques have been vital in confirming the structures of dimers and other adducts formed from this compound. mdpi.com
| Analytical Technique/Probe | Application in this compound Research | Key Findings |
| HPLC with UV-Vis Detection | Analysis of enzyme assays for the formation of this compound. core.ac.uk Detection of transient intermediates. mdpi.com | Confirmed the multi-enzyme pathway for biosynthesis. core.ac.uk Detected the quinone methide intermediate of dehydro-NADA at 485 nm. mdpi.com |
| Mass Spectrometry (MS) | Identification of reaction products, including dimers and adducts with other molecules like N-acetylhistidine. ebi.ac.ukd-nb.info | Confirmed the structure of various oligomers and protein cross-links formed during sclerotization. d-nb.info |
| Mechanistic Probes (Quinone Traps) | Use of N-acetylcysteine and o-phenylenediamine to trap and identify transient quinone intermediates. nih.gov | Provided evidence for the formation of dehydro NADA quinone and its subsequent transformation into the more stable quinone methide. nih.gov |
This table outlines the advanced analytical methods and probes used to investigate the complex biochemistry of this compound and its reactive intermediates.
Bio-Inspired Material Science Based on Sclerotization Principles
The process of sclerotization, in which this compound plays a central role, offers a powerful blueprint for the design of novel bio-inspired materials. researchpublish.com Nature's ability to create materials with remarkable mechanical properties, such as the insect cuticle, from a limited set of organic components provides a rich source of inspiration for material scientists. boku.ac.at
The fundamental principle of sclerotization is the covalent cross-linking of biopolymers (proteins and chitin) by small reactive molecules derived from catechols. mdpi.com The oxidative chemistry of this compound, leading to the formation of quinone methide imine amides that act as bifunctional linkers, is a key mechanism that can be mimicked in synthetic systems. mdpi.commdpi.com This chemistry allows for the formation of dimers, trimers, and higher-order oligomers, effectively creating a highly cross-linked and robust polymer network. researchgate.net
This biological strategy has direct implications for the development of advanced hydrogels, composites, and adhesives. scispace.com For example, the chemistry of α,β-dehydro-Dopa, a related compound, is being explored in the context of mussel adhesion, which is renowned for its strong underwater bonding capabilities. researchgate.net The ability of these dehydro compounds to restore the adhesive catechol moiety while forming cross-links is a particularly attractive feature for designing wet adhesives and self-healing materials. researchgate.net By incorporating moieties that mimic this compound into synthetic polymer backbones, it may be possible to develop materials that can be cured or hardened on demand through enzymatic or oxidative triggers, similar to how an insect hardens its cuticle. This approach could lead to the creation of lightweight, tough, and environmentally friendly materials for a wide range of applications. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How should 1,2-dehydro-N-acetyldopamine be handled and stored to minimize degradation during experiments?
- Methodological Answer :
- Storage : Maintain neutral pH (≤7.0) buffers and store at 4°C to slow nonenzymatic oxidation. Avoid alkaline conditions (e.g., pH ≥7.5), which trigger rapid oxidative dimerization and oligomerization .
- Handling : Use antioxidants (e.g., ascorbic acid) in reaction buffers to suppress spontaneous oxidation. Monitor purity via HPLC pre- and post-experiment to detect degradation .
Q. What analytical techniques are suitable for characterizing oxidative transformation products of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Resolves dimeric and oligomeric products based on retention times.
- Mass Spectrometry (MS) : Identifies molecular weights and structural features of oxidation products (e.g., quinone methides, crosslinked adducts) .
- UV-Vis Spectroscopy : Tracks absorbance shifts (e.g., ~280 nm for catechol derivatives) to monitor reaction progress .
Advanced Research Questions
Q. How can enzymatic and nonenzymatic oxidation pathways of this compound be experimentally distinguished?
- Methodological Answer :
- Enzyme Inhibition : Use specific inhibitors (e.g., phenylthiourea for phenoloxidases) in parallel with enzyme-free controls.
- Kinetic Analysis : Compare reaction rates; enzymatic oxidation typically follows Michaelis-Menten kinetics, while nonenzymatic processes depend on pH and oxygen levels.
- Product Profiling : Enzymatic pathways may yield specific stereoisomers (e.g., cuticular crosslinks in insects), whereas nonenzymatic oxidation produces heterogeneous oligomers .
Q. What factors govern the oligomerization of this compound under oxidative conditions?
- Methodological Answer :
- Key Variables :
| Factor | Effect on Oligomerization | Optimal Condition for Study |
|---|---|---|
| pH | Alkaline conditions (≥7.5) accelerate oxidation and dimerization | Use pH 7.0–7.4 to mimic physiological environments |
| Oxygen Availability | Higher O₂ levels promote radical-mediated crosslinking | Control via nitrogen/air purging |
| Nucleophiles | Thiols (e.g., N-acetylcysteine) trap quinone methides, altering product profiles | Include nucleophiles to study adduct formation |
Q. How can researchers model the role of this compound in biopolymer crosslinking (e.g., insect cuticle sclerotization)?
- Methodological Answer :
- In Vitro Systems : Incubate the compound with model peptides (e.g., polyalanine) under controlled pH and redox conditions.
- Crosslink Detection : Use SDS-PAGE to visualize molecular weight shifts or MALDI-TOF MS to identify covalent adducts.
- Comparative Studies : Contrast results with natural cuticle extracts to validate relevance .
Q. How should contradictions in stability data across studies be addressed?
- Methodological Answer :
- Variable Audit : Compare pH, temperature, and buffer composition between studies. For example, instability at pH 7.5 vs. stability at pH 6.5 highlights alkaline sensitivity .
- Standardized Protocols : Adopt consensus conditions (e.g., 25°C, pH 7.0, 0.1 M phosphate buffer) for reproducibility.
- Degradation Monitoring : Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to quantify degradation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
